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Compound of Interest

Compound Name: Cangrelor Impurity 4

Cat. No.: B601633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Cangrelor Impurity 4, a process-

related impurity encountered during the synthesis of the potent intravenous antiplatelet agent,

Cangrelor. This document outlines its chemical identity, molecular weight, and the analytical

methodologies employed for its detection and quantification. Furthermore, it delves into the

manufacturing origins of this impurity and the relevant biological pathway of the parent

compound, Cangrelor.

Core Data Presentation
The fundamental physicochemical properties of Cangrelor Impurity 4 are summarized below.

This data is critical for its identification and characterization in analytical studies.
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Parameter Value Reference

Chemical Name

(2R,3R,4R,5R)-2-

(acetoxymethyl)-5-(6-((2-

(methylthio)ethyl)amino)-2-

((3,3,3-trifluoropropyl)thio)-9H-

purin-9-yl)tetrahydrofuran-3,4-

diyl diacetate

[1]

Synonym

N-[2-(Methylthio)ethyl]-2-

[(3,3,3-trifluoropropyl)thio]-

adenosine 2′,3′,5′-Triacetate

[1]

CAS Number 1830294-26-2 [1]

Molecular Formula C22H28F3N5O7S2 [1]

Molecular Weight 595.61 g/mol [1]

Genesis of an Impurity: The Synthetic Pathway
Cangrelor Impurity 4 is identified as a tri-acetylated precursor to the core nucleoside structure

of Cangrelor. Its presence in the final active pharmaceutical ingredient (API) is typically a

consequence of incomplete deacetylation during the deprotection stage of the manufacturing

process. The acetyl groups serve as protecting groups for the hydroxyl moieties on the ribose

sugar ring during synthesis. Efficient removal of these groups is crucial for the formation of the

final Cangrelor molecule.

Figure 1: Formation of Cangrelor Impurity 4.

Analytical Methodologies for Impurity Profiling
The detection and quantification of Cangrelor and its impurities are predominantly achieved

through High-Performance Liquid Chromatography (HPLC). While a specific, detailed protocol

for Cangrelor Impurity 4 is proprietary to manufacturers, a general approach based on

established methods for related substances is outlined below.

Objective: To separate and quantify Cangrelor Impurity 4 from the Cangrelor API and other

process-related impurities.
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Instrumentation:

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions (Illustrative):

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable

for separating these structurally similar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium

phosphate) and an organic solvent (e.g., acetonitrile) is commonly employed. The gradient is

optimized to achieve adequate resolution between all peaks.

Flow Rate: A typical flow rate is around 1.0 mL/min.

Detection Wavelength: UV detection is generally set at a wavelength where both Cangrelor

and its impurities exhibit significant absorbance, often around 242 nm.

Column Temperature: The column is usually maintained at a constant temperature, for

instance, 30 °C, to ensure reproducibility.

Method Validation: Any analytical method for impurity profiling must be validated according to

ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. This

involves analyzing a reference standard of Cangrelor Impurity 4.

Figure 2: Experimental Workflow for HPLC Analysis.

Biological Context: Cangrelor's Mechanism of
Action
To understand the potential impact of impurities, it is essential to consider the mechanism of

action of the parent drug. Cangrelor is a direct-acting, reversible P2Y12 receptor antagonist.

The P2Y12 receptor is a crucial component in adenosine diphosphate (ADP)-mediated platelet

activation and aggregation. By blocking this receptor, Cangrelor prevents the signaling cascade

that leads to thrombosis.
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The binding of ADP to the P2Y12 receptor on platelets initiates a conformational change in the

receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular

cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the

phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the

activation of the glycoprotein IIb/IIIa receptors, the final common pathway for platelet

aggregation. Cangrelor, by blocking the P2Y12 receptor, prevents these downstream events.

Figure 3: Cangrelor's P2Y12 Receptor Antagonism Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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